molecular formula C6H5Cl2NO B3044981 2-amino-3,6-dichloroPhenol CAS No. 100868-47-1

2-amino-3,6-dichloroPhenol

Cat. No.: B3044981
CAS No.: 100868-47-1
M. Wt: 178.01 g/mol
InChI Key: SKZSUUKUGJSPKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3,6-dichlorophenol is a halogenated derivative of phenol, characterized by the presence of two chlorine atoms and an amino group attached to the benzene ring

Scientific Research Applications

2-Amino-3,6-dichlorophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3,6-dichlorophenol can be achieved through several methods. One common approach involves the chlorination of 2-amino-phenol, followed by purification steps to isolate the desired product. The reaction typically requires the use of chlorine gas and a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective chlorination at the 3 and 6 positions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes, utilizing advanced equipment to control reaction parameters and ensure high yield and purity. The process may also include steps for the removal of by-products and impurities, such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,6-dichlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .

Mechanism of Action

The mechanism of action of 2-amino-3,6-dichlorophenol involves its interaction with molecular targets such as enzymes and proteins. The compound can undergo redox reactions, influencing electron transfer processes and affecting the activity of various biological pathways. Its halogenated structure also allows it to participate in halogen bonding, which can modulate its interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichlorophenol
  • 2,4-Dichlorophenol
  • 2,5-Dichlorophenol
  • 2,6-Dichlorophenol

Uniqueness

2-Amino-3,6-dichlorophenol is unique due to the presence of both amino and chloro groups, which confer distinct chemical reactivity and biological activity compared to other dichlorophenols. Its specific substitution pattern allows for selective interactions and reactions that are not possible with other isomers .

Properties

IUPAC Name

2-amino-3,6-dichlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZSUUKUGJSPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)N)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439193
Record name 2-amino-3,6-dichloroPhenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100868-47-1
Record name 2-amino-3,6-dichloroPhenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A yellow solution of 2,5-dichloro-6-nitrophenol (10.0 g, 48.0 mmol) in ethanol (200 mL) and acetic acid (13.8 mL) at 0° C. was catalytically reduced in the presence of 5% Platinum on charcoal (0.15 g) under an atmosphere of hydrogen (25 psi) for 1 hour in a Parr hydrogenator. The resultant colorless solution was filtered and concentrated under reduced pressure (15 torr). The residue was then dried under high vacuum (0.02 torr) overnight to yield 8.52 g (100%) of 2-amino-3,6-dichlorophenol.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13.8 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-3,6-dichloroPhenol
Reactant of Route 2
Reactant of Route 2
2-amino-3,6-dichloroPhenol
Reactant of Route 3
Reactant of Route 3
2-amino-3,6-dichloroPhenol
Reactant of Route 4
2-amino-3,6-dichloroPhenol
Reactant of Route 5
2-amino-3,6-dichloroPhenol
Reactant of Route 6
Reactant of Route 6
2-amino-3,6-dichloroPhenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.